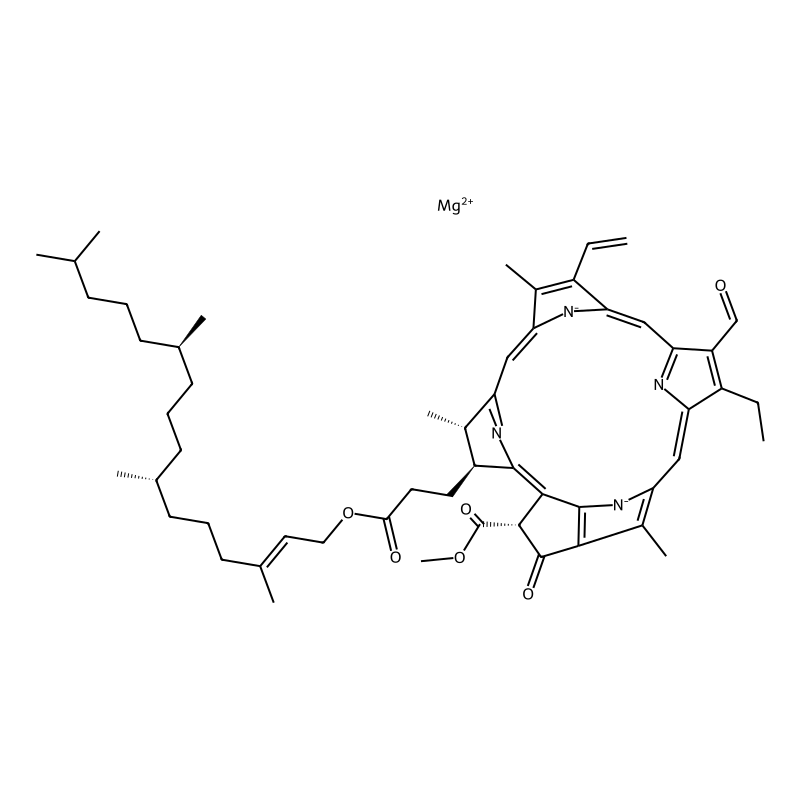

Chlorophyll B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Chlorophyll B (CAS 519-62-0) is a highly specialized accessory photosynthetic pigment distinguished from its more abundant counterpart, Chlorophyll A, by the presence of a formyl group (-CHO) instead of a methyl group (-CH3) at the C7 position of the porphyrin ring . This single structural substitution fundamentally alters its electron density, polarity, and optical properties. In industrial and advanced research procurement, isolated and highly purified Chlorophyll B is primarily sourced as an analytical reference standard for environmental and food quality testing, a specialized photosensitizer for biomimetic dye-sensitized solar cells (DSSCs), and a structural probe for reconstituting light-harvesting complexes [1]. Buyers must prioritize purity, as crude plant extracts contain variable ratios of Chlorophyll A and B, which compromises quantitative reproducibility and precise wavelength targeting in advanced optical and electrochemical applications.

Research Fit

Substituting highly purified Chlorophyll B with Chlorophyll A or crude mixed-chlorophyll extracts inevitably leads to failure in precision workflows due to incompatible optical and physical properties. Crude extracts fluctuate wildly in their A:B ratios depending on the plant source and harvest conditions, rendering them useless for quantitative calibration or reproducible photosensitizer formulation [1]. Furthermore, attempting to use Chlorophyll A as a direct substitute fails because its absorption spectrum leaves a critical gap in the 450–460 nm range, which Chlorophyll B specifically covers . From a processability standpoint, Chlorophyll A is significantly more susceptible to thermal degradation (pheophytinization) than Chlorophyll B; processes that require heating will disproportionately destroy Chlorophyll A, shifting the baseline optical properties of the material [1]. Consequently, workflows requiring specific blue-light excitation, high thermal stability, or polar solvent compatibility mandate the procurement of pure Chlorophyll B.

Substitution Risk

Targeted Spectral Tuning for Optical and Photovoltaic Applications

The defining feature of Chlorophyll B is its distinct absorption spectrum. In 80% acetone, Chlorophyll B exhibits a Soret (B) band maximum at approximately 460 nm and a Qy band maximum at 647 nm. In contrast, Chlorophyll A absorbs at 432 nm and 664 nm . This ~28 nm red-shift in the blue region and ~17 nm blue-shift in the red region allows Chlorophyll B to capture photons that Chlorophyll A cannot [1].

| Evidence Dimension | Absorption Maxima (Soret and Qy bands) |

| Target Compound Data | Chlorophyll B: ~460 nm (Soret), ~647 nm (Qy) |

| Comparator Or Baseline | Chlorophyll A: ~432 nm (Soret), ~664 nm (Qy) |

| Quantified Difference | ~28 nm red-shift in Soret band; ~17 nm blue-shift in Qy band |

| Conditions | Solvated in 80% aqueous acetone at room temperature |

This distinct spectral profile is mandatory for multiplexed fluorescence assays and for broadening the light-harvesting window in solar cell formulations.

Q-band: Δ = 20 nm blue-shift

Superior Thermal Stability and Resistance to Pheophytinization

During thermal processing, chlorophylls degrade into pheophytins via the loss of their central magnesium ion. Kinetic studies demonstrate that Chlorophyll B is significantly more thermally stable than Chlorophyll A. Under heating conditions (70–100°C), Chlorophyll A degrades at a rate approximately twice as fast as Chlorophyll B[1]. The electron-withdrawing effect of the C7 formyl group in Chlorophyll B stabilizes the porphyrin ring, increasing the activation energy required for magnesium displacement [2].

| Evidence Dimension | Thermal degradation rate (pheophytinization) |

| Target Compound Data | Chlorophyll B: Lower degradation rate constant, higher activation energy |

| Comparator Or Baseline | Chlorophyll A: Degrades ~2x faster under identical thermal stress |

| Quantified Difference | Approximately 50% reduction in the rate of thermal degradation for Chlorophyll B |

| Conditions | Aqueous heating models and purees at temperatures exceeding 60°C |

Procuring Chlorophyll B ensures higher active-compound retention and better color/structural stability during high-temperature manufacturing or extraction processes.

Enhanced Polarity for Specialized Solvent Formulations

The substitution of a methyl group with a formyl group makes Chlorophyll B substantially more polar than Chlorophyll A. Consequently, Chlorophyll B exhibits high solubility in polar solvents like methanol, whereas Chlorophyll A is highly soluble in non-polar solvents like petroleum ether [1]. In reverse-phase HPLC workflows, this polarity difference causes Chlorophyll B to interact less with the hydrophobic C18 stationary phase, resulting in an earlier elution time compared to Chlorophyll A.

| Evidence Dimension | Solvent polarity compatibility and chromatographic retention |

| Target Compound Data | Chlorophyll B: High solubility in polar solvents (e.g., methanol) |

| Comparator Or Baseline | Chlorophyll A: High solubility in non-polar solvents (e.g., petroleum ether) |

| Quantified Difference | Distinct partitioning coefficients and baseline resolution in reverse-phase chromatography |

| Conditions | Liquid-liquid extraction and C18 reverse-phase HPLC |

This polarity profile dictates solvent selection for industrial extraction and formulation, and is critical for achieving baseline resolution in analytical chromatography.

Rate constant up to 6× lower than Chl A

Synergistic Efficiency in Biomimetic Solar Cells

In the development of dye-sensitized solar cells (DSSCs), utilizing a single chlorophyll type limits the light-harvesting efficiency. When Chlorophyll B derivatives are used as co-sensitizers alongside Chlorophyll A derivatives on mesoporous TiO2 films, the system mimics natural light-harvesting complexes. This co-sensitization strategy significantly enhances the power-conversion efficiency (PCE), achieving up to 5.4% in optimized biomimetic cells, a marked improvement over single-dye baselines[1].

| Evidence Dimension | Power-conversion efficiency (PCE) |

| Target Compound Data | Chlorophyll A + B co-sensitized DSSCs: PCE up to 5.4% |

| Comparator Or Baseline | Single-dye Chlorophyll A DSSCs: Lower PCE due to narrow absorption band |

| Quantified Difference | Significant enhancement in PCE via broadened spectral absorption (450-650 nm) and improved charge separation |

| Conditions | Mesoporous TiO2 dye-sensitized solar cells under standard illumination |

For photovoltaic R&D, procuring pure Chlorophyll B is essential for formulating co-sensitized dye mixtures that maximize solar energy conversion efficiency.

23–31% lower

ε644 = 56,100 M-1cm-1

Analytical Reference Standards for Environmental and Food Testing

Due to its distinct polarity and absorption maxima (460 nm / 647 nm in acetone), highly purified Chlorophyll B is indispensable as a calibration standard for HPLC and UV-Vis spectrophotometry . It allows laboratories to accurately quantify the Chlorophyll A/B ratio, a critical metric for assessing phytoplankton populations in water quality testing and monitoring color degradation in thermally processed foods.

Co-Sensitizers in Dye-Sensitized Solar Cells (DSSCs)

Chlorophyll B is the right choice for advanced photovoltaic research aiming to create biomimetic solar cells. By acting as a co-sensitizer with Chlorophyll A, it fills the critical absorption gap in the 450–460 nm range, significantly boosting the overall power-conversion efficiency of the TiO2-based DSSC device [1].

Biochemical Reconstitution of Light-Harvesting Complexes

In structural biology and plant biochemistry, Chlorophyll B is strictly required for the in vitro folding and reconstitution of Light-Harvesting Complex II (LHCII). The specific hydrogen-bonding capabilities of its C7 formyl group are necessary for proper protein-pigment assembly, a process where Chlorophyll A cannot act as a substitute .

High-Temperature Food Colorant Formulations

Because Chlorophyll B exhibits a thermal degradation rate approximately half that of Chlorophyll A, it is the preferred precursor for natural green colorant formulations that must survive pasteurization or extrusion . Its resistance to pheophytinization ensures that the final product retains a stable yellowish-green hue rather than degrading into an undesirable olive-brown.

Application Fit Matrix

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

General Manufacturing Information

Explore Compound Types